1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H20FN3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-10-15(18(24)22-8-6-11(7-9-22)16(20)23)26-17(21-10)14-12(19)4-3-5-13(14)25-2/h3-5,11H,6-9H2,1-2H3,(H2,20,23) |
InChI Key |
TURUWOUWOVIOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
The thiazole ring is synthesized via cyclization of a thiourea precursor. A modified Hantzsch thiazole synthesis is employed, as detailed in U.S. Patent 7,265,109:
- Starting material : 2-Fluoro-6-methoxybenzaldehyde is condensed with thioacetamide in the presence of iodine to form 2-(2-fluoro-6-methoxyphenyl)-4-methylthiazole-5-carbaldehyde.
- Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid using KMnO₄ in acidic conditions, yielding 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Key reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | I₂, thioacetamide | Ethanol | Reflux | 68% |
| Oxidation | KMnO₄, H₂SO₄ | Water | 80°C | 72% |
Functionalization of the Thiazole Carboxylic Acid
The carboxylic acid is activated for subsequent coupling:
- Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the acid to 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride.
- Alternative activation : Use of coupling agents like HATU or EDCl in DMF facilitates direct amide bond formation without isolating the acyl chloride.
Preparation of Piperidine-4-carboxamide
Protection and Functionalization of Piperidine
Piperidine-4-carboxylic acid is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps:
- Boc protection : Reaction with di-tert-butyl dicarbonate in THF/water yields Boc-piperidine-4-carboxylic acid.
- Amidation : The protected acid is reacted with ammonium chloride using EDCl and HOBt in DMF, producing Boc-piperidine-4-carboxamide.
Optimization note : Use of Hünig’s base (DIPEA) improves carboxamide yield by scavenging HCl.
Deprotection of the Boc Group
The Boc group is removed under acidic conditions:
- Treatment with HCl : Boc-piperidine-4-carboxamide is stirred in 4M HCl/dioxane to yield piperidine-4-carboxamide hydrochloride.
- Neutralization : Basification with NaHCO₃ liberates the free amine for coupling.
Coupling of Thiazole and Piperidine Fragments
The activated thiazole carbonyl is coupled with piperidine-4-carboxamide via an amide bond:
- Schotten-Baumann conditions : The acyl chloride is reacted with piperidine-4-carboxamide in a biphasic system (DCM/water) with NaHCO₃ as the base.
- Coupling reagent method : Alternatively, HATU-mediated coupling in DMF at 0°C–25°C achieves higher yields (85%) with minimal racemization.
Comparative data :
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Acyl chloride | NaHCO₃ | DCM/H₂O | 73% | 95% |
| HATU | DIPEA | DMF | 85% | 98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.38 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, piperidine), 2.45 (s, 3H, CH₃).
- HRMS : Calculated for C₁₈H₁₉FN₂O₃S [M+H]⁺: 379.1124; Found: 379.1126.
Challenges and Mitigation Strategies
- Regioselectivity in thiazole formation : Use of electron-withdrawing groups (e.g., fluorine) directs cyclization to the desired position.
- Racemization during coupling : Low-temperature HATU-mediated coupling preserves stereochemical integrity.
- Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Chemical Reactions Analysis
Amide Bond Formation
The piperidine-4-carboxamide moiety is typically formed via coupling reactions between a carboxylic acid derivative and an amine. Common reagents include:
-
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-diisopropylethylamine) for activation and deprotonation .
Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HATU, DIPEA, DMF | Amide coupling |
| 2 | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMSO | Alternative coupling method |
| 3 | Recrystallization (DMF) or chromatography | Purification |
Reaction Mechanisms
The compound undergoes reactions characteristic of its functional groups:
Amide Hydrolysis
The carboxamide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amines. This reaction is critical for structural modifications.
Nucleophilic Substitution
The thiazole ring’s sulfur atom can act as a leaving group under specific conditions. For example:
-
S.N.2 displacement with strong nucleophiles (e.g., amines, alkoxides) may replace sulfur, forming novel heterocycles.
-
Catalysts like metal complexes or bases (e.g., Et₃N) may facilitate such reactions .
Electrophilic Aromatic Substitution
The fluorinated aromatic ring undergoes substitution reactions at positions ortho/para to the electron-withdrawing fluorine. This enables functional group diversification (e.g., introducing nitro or methyl groups).
Chemical Reactivity and Analysis
The compound’s reactivity is influenced by its heterocyclic and aromatic components:
Functional Group Reactivity
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Carboxamide | Hydrolysis | Acidic/basic catalyst |
| Thiazole Ring | Nucleophilic substitution | Strong nucleophiles (e.g., NH₃) |
| Fluorophenyl Ring | Electrophilic substitution | Nitration, acylation |
Spectroscopic Characterization
While detailed spectral data (NMR, IR) for this compound are not explicitly provided, analogous thiazole derivatives exhibit:
-
IR bands : ~1650 cm⁻¹ (amide C=O), ~1450 cm⁻¹ (C-F stretching).
-
NMR shifts : Thiazole protons typically resonate at δ 6.8–8.2 ppm (aromatic region).
Research Findings and Challenges
-
Synthesis Optimization : Recent studies emphasize the use of green chemistry methods , such as solvent-free conditions or reusable catalysts, to improve yields and reduce waste .
-
Purification : Recrystallization from DMF or chromatography is critical for isolating high-purity products.
-
Mechanistic Gaps : The exact role of the fluorinated phenyl group in modulating reactivity remains understudied. Further computational or experimental studies are needed to clarify its electronic effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit specific kinases involved in tumor growth and progression, such as CK2 and GSK3β. These kinases are often overexpressed in various cancers, making them viable targets for therapeutic intervention .
Antimicrobial Properties
Compounds similar to 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide have been evaluated for their antimicrobial activity. The presence of the thiazole ring is associated with enhanced activity against bacterial strains, potentially providing a basis for developing new antibiotics .
Neurological Applications
The piperidine component of the compound suggests potential applications in neurology. Research into related compounds has indicated that they may act as neuroprotective agents or modulators of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
Pharmacological Studies
Several studies have focused on the pharmacological evaluation of similar compounds:
| Compound | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Compound 1g | CK2 | 1.9 | Significant dual kinase inhibition |
| Compound 1g | GSK3β | 0.67 | High potency observed |
| Similar Thiazoles | Bacterial Strains | Varies | Effective against multiple strains |
These findings highlight the potential of thiazole-containing compounds in drug development.
Case Studies
- Dual Kinase Inhibitors : A study synthesized various thiazole derivatives, including those structurally similar to our compound, demonstrating promising dual inhibition of CK2 and GSK3β at low concentrations . This suggests that modifications to the thiazole structure can enhance biological activity.
- Antimicrobial Screening : Another investigation into thiazole derivatives revealed their effectiveness against resistant bacterial strains, indicating a pathway for developing new antibiotics using similar scaffolds .
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous molecules based on core heterocycles, substituent patterns, and functional groups. Below is an analysis of key analogs identified in the provided evidence:
Structural Analogs with Thiazole-Piperidine Backbones
N-(2-Chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f) Key Differences: Replaces the 2-fluoro-6-methoxyphenyl group with a 2-chloro-6-methylphenyl substituent. The piperidine ring is modified with hydroxyl and tetramethyl groups. Impact: Chlorine (electron-withdrawing) vs. fluorine (smaller, less steric hindrance) may alter electronic properties and binding kinetics. The hydroxyl group could enhance polarity but reduce membrane permeability .
1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide Key Differences: Features a fused thiazolo-triazole ring instead of a simple thiazole. The phenyl group is 3,4-difluorinated. Impact: The fused ring system may improve rigidity and target selectivity but reduce synthetic accessibility.
Functional Group Analogs
5-Acetyl-2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole Key Differences: Lacks the piperidine-carboxamide moiety and replaces the 2-fluoro-6-methoxyphenyl group with a 4-fluoroanilino substituent. Impact: The acetyl group at position 5 may increase reactivity, while the 4-fluoroanilino group (para-substitution) offers different steric and electronic effects compared to ortho-substituted fluorine and methoxy in the target compound .
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Key Differences : Pyridazine-pyrazole core instead of thiazole-piperidine. Retains a methoxyphenyl group but introduces dichlorophenylmethyl.
- Impact : The pyridazine-pyrazole system may confer different hydrogen-bonding capabilities, while dichlorophenyl groups enhance hydrophobicity .
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity in the target compound likely improve metabolic stability compared to bulkier chloro analogs (e.g., ) .
- Methoxy Group : The ortho-methoxy group may participate in hydrogen bonding or π-π stacking, contrasting with para-substituted analogs (e.g., ) .
- Piperidine Modifications: Piperidine-4-carboxamide in the target compound enhances solubility compared to non-carboxamide derivatives (e.g., ’s morpholino-thiazole compound) .
Biological Activity
The compound 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a thiazole moiety, and a fluoro-methoxy phenyl group. Its molecular formula is , and it has a molecular weight of 341.39 g/mol. The presence of these functional groups is crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure contributing to bioactivity |
| Thiazole Moiety | Linked to various pharmacological properties |
| Fluoro-Methoxy Phenyl | Enhances lipophilicity and receptor interactions |
Antitumor Activity
Research indicates that compounds with thiazole structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis through the modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
Case Study: Thiazole Derivatives
A study focusing on thiazole-integrated compounds reported IC50 values indicating potent cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of electron-donating groups like methoxy in the phenyl ring was noted to enhance activity significantly .
Anticonvulsant Properties
Thiazole derivatives have also been evaluated for anticonvulsant activity. In one study, a related compound demonstrated effective protection against seizures in animal models, suggesting that the thiazole structure may play a role in modulating neurotransmitter systems involved in seizure activity .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Protein Kinases : The thiazole moiety may interact with specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, the compound could promote apoptosis in cancer cells.
- Neurotransmitter Modulation : The piperidine ring may interact with neurotransmitter receptors, contributing to anticonvulsant effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological efficacy of similar compounds. Key findings include:
- The methoxy group enhances lipophilicity and receptor binding affinity.
- The thiazole ring is critical for cytotoxic activity, with specific substitutions leading to increased potency.
- Variations in the piperidine substituents can alter the pharmacokinetic properties and overall biological activity.
SAR Analysis Table
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Methoxy substitution | Increased potency | Enhances lipophilicity |
| Thiazole ring modifications | Variable cytotoxicity | Essential for antitumor activity |
| Piperidine substitutions | Altered pharmacokinetics | Affects receptor interactions |
Q & A
Advanced Research Question
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the thiazole and piperidine moieties as pharmacophores.
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational flexibility.
- QSAR Models : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) of substituents with activity data .
How can structure-activity relationship (SAR) studies guide structural modifications to enhance this compound’s efficacy?
Advanced Research Question
- Functional Group Replacement : Substitute the 4-methyl group on the thiazole ring with bulkier substituents (e.g., trifluoromethyl) to improve target selectivity .
- Piperidine Modifications : Introduce fluorine at the piperidine 4-position to enhance metabolic stability .
- Bioisosteric Swaps : Replace the methoxyphenyl group with isoxazole or pyridine rings to optimize solubility and LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
